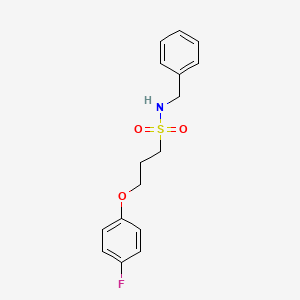

N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide" is a chemical entity that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as surfactants. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of structurally related compounds, which can be used to infer some aspects of the compound .

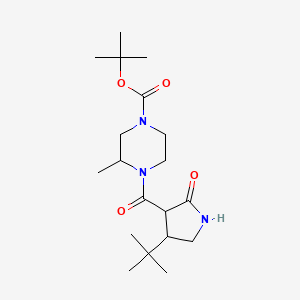

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the introduction of a sulfonamide group into a pre-existing organic framework. For example, the paper discussing the synthesis of a fluorinated surfactant describes the incorporation of a sulfonate group into a fluorinated alkyl chain . Similarly, the synthesis of indane derivatives via a formal [2 + 3]-cycloaddition reaction with N-benzylic sulfonamides indicates the versatility of sulfonamide chemistry in creating complex structures . These studies suggest that the synthesis of "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide" would likely involve a multi-step process, potentially starting with the attachment of the sulfonamide group to a benzyl precursor followed by the introduction of the fluorophenoxy moiety.

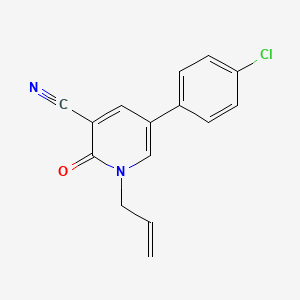

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, and their analysis often requires advanced computational techniques. The paper on quantum mechanical calculations provides detailed insights into the molecular structure of a sulfonamide derivative using Density Functional Theory (DFT) . This approach could be applied to "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide" to predict its vibrational frequencies, molecular orbitals, and electrostatic potential, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. The formal [2 + 3]-cycloaddition reaction described in one of the papers showcases the reactivity of N-benzylic sulfonamides with cyclopropanes to produce indane derivatives . Additionally, the catalytic application of a dibromo sulfonamide compound for the tetrahydropyranylation of alcohols and phenols indicates that sulfonamides can act as catalysts or reagents in synthetic transformations . These examples provide a foundation for understanding the types of chemical reactions that "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide" might undergo, such as substitutions or additions to the aromatic ring or modifications of the sulfonamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The biodegradation study of a fluorinated surfactant provides insights into the environmental stability and breakdown of sulfonamide-based surfactants . The quantum mechanical calculations paper offers a comprehensive analysis of various properties, including non-linear optical properties, thermodynamic properties, and molecular electrostatic potential, which are relevant for understanding the behavior of sulfonamide compounds under different conditions . These studies suggest that "N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide

Future Directions

properties

IUPAC Name |

N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c17-15-7-9-16(10-8-15)21-11-4-12-22(19,20)18-13-14-5-2-1-3-6-14/h1-3,5-10,18H,4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLLNSOPEQWLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)